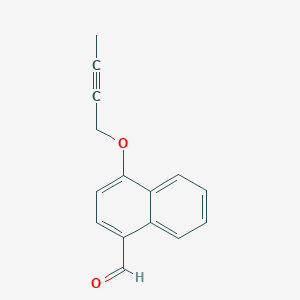

4-(But-2-yn-1-yloxy)-1-naphthaldehyde

Description

Properties

IUPAC Name |

4-but-2-ynoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-2-3-10-17-15-9-8-12(11-16)13-6-4-5-7-14(13)15/h4-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPZOGDWXPOEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(But-2-yn-1-yloxy)-1-naphthaldehyde is an organic compound characterized by a naphthalene ring with a but-2-yn-1-yloxy substituent and an aldehyde functional group. Its unique structure combines properties of both naphthalene and alkynes, which may lead to significant biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

The molecular formula of this compound is C12H10O, featuring a naphthalene core that enhances its chemical reactivity and biological interactions. The presence of the alkyne group is particularly noteworthy, as it can facilitate various chemical reactions that may be biologically relevant.

Biological Activities

Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities:

- Antibacterial Activity : Research indicates that compounds with structural similarities can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, studies have shown that certain naphthalene derivatives possess significant antibacterial effects against pathogens like Bacillus subtilis and Klebsiella pneumoniae .

- Anticancer Potential : The compound may also exhibit anticancer properties. Schiff bases derived from aldehydes have been reported to show cytotoxic effects against several cancer cell lines. For example, studies demonstrated that related compounds could induce apoptosis in leukemia cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation .

- DNA Interaction : There is evidence that compounds with naphthalene structures can intercalate into DNA, potentially disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives can induce oxidative stress in cells, leading to cell death, particularly in cancerous cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Hydroxy group on naphthalene | Commonly used in fluorescent sensors |

| 4-(Prop-2-yneoxy)-benzaldehyde | Propynyl ether substituent | Exhibits different reactivity patterns |

| 1-Naphthaldehyde | Aldehyde on naphthalene | Lacks the alkyne functionality |

This table highlights how the alkyne functionality in this compound may confer distinct chemical reactivity and biological properties compared to its analogs .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antibacterial Screening : A study screened various naphthalene derivatives for antibacterial activity against Staphylococcus aureus, revealing that modifications to the naphthalene structure significantly impacted efficacy .

- Cytotoxicity Tests : Research involving Schiff bases derived from aldehydes indicated strong cytotoxic effects against multiple cancer cell lines, suggesting potential therapeutic applications for similar structures .

- Mechanistic Studies : Investigations into the binding interactions of these compounds with DNA and proteins have provided insights into their mechanisms of action, supporting their development as drug candidates .

Scientific Research Applications

Synthesis and Chemical Properties

4-(But-2-yn-1-yloxy)-1-naphthaldehyde can be synthesized through a Williamson ether synthesis involving 2-hydroxy-1-naphthaldehyde and propargyl bromide. This reaction typically requires anhydrous conditions and can be facilitated using ultrasound technology to enhance yield and reduce reaction time . The compound exhibits distinct chemical properties, including a notable fluorescence, which makes it suitable for various applications in sensing technologies.

Anticancer Activity

Recent studies have indicated that naphthalene derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Chemosensors

The compound serves as a functionalized fluorescent backbone for the development of chemosensors. Its ability to selectively bind metal ions makes it valuable in environmental monitoring and analytical chemistry . The fluorescence properties can be tuned based on the substituents attached to the naphthalene ring, enhancing its applicability in detecting specific analytes.

Analytical Applications

This compound is utilized as an analytical reagent for the spectroscopic determination of various metal ions in complex matrices such as food and environmental samples. Its derivatives are known to form stable complexes with metal ions, facilitating their detection via spectrophotometric methods .

Synthesis of Isoxazole Derivatives

A study highlighted the use of this compound as a precursor in the synthesis of condensed isoxazole derivatives through intramolecular oxidative cycloaddition reactions. This method demonstrated high yields and efficiency, showcasing the compound's versatility in organic synthesis .

Fluorescent Probes

Another case study focused on developing fluorescent probes based on this compound for biological imaging applications. The probes exhibited excellent photostability and specificity towards certain biomolecules, making them suitable for live-cell imaging .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Inhibits cancer cell proliferation; induces apoptosis |

| Chemosensors | Functions as a fluorescent backbone for selective metal ion detection |

| Analytical Chemistry | Used in spectroscopic determination of metal ions in environmental and food samples |

| Organic Synthesis | Serves as a precursor for synthesizing isoxazole derivatives |

| Biological Imaging | Development of fluorescent probes for live-cell imaging |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

*Absorption ranges inferred from similar naphthaldehyde derivatives.

Table 2: Reaction Performance Comparison

| Reaction Type | This compound | 2-(Allyloxy)-1-naphthaldehyde | 4-((tert-BDMS)oxy)-1-naphthaldehyde |

|---|---|---|---|

| Aldol Condensation | Fast (low steric hindrance) | Moderate | Not applicable (protected aldehyde) |

| Schiff Base Formation | High yield (electron-withdrawing) | Moderate | Low (electron-donating) |

| Cross-Coupling | Compatible (alkyne participation) | Limited | N/A |

Preparation Methods

Etherification via Nucleophilic Substitution

The most direct approach involves reacting 1-hydroxynaphthalene-4-carbaldehyde (4-hydroxy-1-naphthaldehyde) with a suitable but-2-yn-1-yl halide (e.g., 4-bromobut-2-yne or propargyl bromide derivatives). The reaction is typically carried out under basic conditions to deprotonate the phenol and promote nucleophilic attack on the alkyl halide.

-

- Base: potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: moderate heating (50–80 °C)

- Reaction time: 12 hours or until completion monitored by TLC

Copper-Catalyzed Coupling (Ullmann-Type Reaction)

An alternative method involves copper(I)-catalyzed coupling of the phenol with the terminal alkyne derivative or its halogenated precursor. This method is advantageous for providing high selectivity and avoiding side reactions.

-

- Catalyst: CuI (copper(I) iodide)

- Solvent: 1,4-dioxane or similar

- Temperature: around 40 °C

- Reaction time: several hours (e.g., 5 hours)

- Base: often a mild base or ligand to stabilize copper

Protection and Deprotection Strategies (If Required)

To prevent side reactions involving the aldehyde group during alkylation, protection of the aldehyde as an acetal or other protecting group may be employed prior to etherification, followed by deprotection after the ether bond formation. However, many protocols avoid this step by using mild conditions.

Reaction Scheme and Conditions Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Deprotonation | K2CO3 or NaH in DMF or DMSO | Generate phenolate nucleophile | Mild base preferred to avoid aldehyde damage |

| 2. Alkylation | 4-bromobut-2-yne or propargyl bromide | Form ether linkage | Moderate heat (~50 °C) for 12 h |

| 3. Copper-catalyzed coupling (alternative) | CuI, 1,4-dioxane, 40 °C, base/ligand | Catalyze C-O bond formation | Selective, preserves functional groups |

| 4. Purification | Column chromatography | Isolate pure product | Silica gel, hexane/ethyl acetate mixtures |

Research Findings and Analytical Data

- IR Spectroscopy: The etherification product shows characteristic absorption bands at ~2120 cm⁻¹ indicative of the disubstituted alkyne C≡C bond and absence of terminal alkyne C-H stretch (~3300 cm⁻¹), confirming successful substitution.

- NMR Spectroscopy: Proton NMR shows signals corresponding to the aromatic protons of the naphthaldehyde ring, the aldehyde proton (~10 ppm), and the protons of the but-2-yn-1-yloxy chain (e.g., O-CH2 at ~4.6 ppm, alkyne protons in the 2.5–3 ppm region).

- Yield: Typical yields range from moderate to good (40–70%) depending on the method and purification.

Q & A

Q. What are the optimal synthetic routes for 4-(But-2-yn-1-yloxy)-1-naphthaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

-

Key Pathways : Focus on coupling reactions such as Sonogashira or Ullmann-type cross-coupling to introduce the but-2-yn-1-yloxy group to the naphthalene scaffold.

-

Condition Optimization : Vary catalysts (e.g., Pd/Cu for Sonogashira), solvents (polar aprotic vs. ethers), and temperature (room temp vs. reflux) to assess yield differences. Monitor by TLC and HPLC for intermediate stability.

-

Example Protocol :

Step Reagent/Condition Yield (%) Purity (HPLC) 1 Pd(PPh₃)₄, CuI, DMF, 80°C 65-70 >95% 2 K₂CO₃, THF, RT 75-80 92% Reference structural analogs in (SMILES/InChI data) to validate intermediates.

Q. How can spectroscopic techniques (NMR, IR) unambiguously characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the aldehyde proton (~10 ppm) and naphthalene aromatic signals (7.5-8.5 ppm). The but-2-yn-1-yloxy group shows distinct alkynyl C≡C stretches in IR (~2200 cm⁻¹).

- 2D NMR : Use HSQC and HMBC to confirm connectivity between the aldehyde group and the naphthalene core. Compare with computational predictions (e.g., DFT-based chemical shift simulations).

- Validation : Cross-reference with PubChem entries (e.g., ) for analogous compounds.

Advanced Research Questions

Q. What theoretical frameworks guide the design of experiments involving this compound in photochemical studies?

Methodological Answer:

- Conceptual Basis : Use frontier molecular orbital (FMO) theory to predict reactivity under UV light. The electron-deficient aldehyde group and electron-rich naphthalene system create charge-transfer potential.

- Experimental Design :

- Control Variables : Light wavelength (e.g., 254 nm vs. 365 nm), solvent polarity (acetonitrile vs. toluene).

- Outcome Metrics : Quantum yield calculations, monitored via UV-Vis spectroscopy and HPLC for photoproducts.

Link to : Align with theoretical frameworks to ensure hypothesis-driven experimentation.

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

- Systematic Replication : Repeat solubility tests (e.g., shake-flask method) in DMSO, THF, and chloroform under controlled humidity/temperature.

- Data Harmonization : Apply Hansen solubility parameters to correlate discrepancies with solvent polarity and hydrogen-bonding capacity.

- Statistical Analysis : Use ANOVA to assess batch-to-batch variability (e.g., purity of commercial vs. in-house synthesized compound).

Reference (analytical methods for naphthalene derivatives) for validation protocols.

Q. What computational strategies predict the compound’s reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer:

- DFT/MD Simulations : Calculate activation energies for proposed reaction pathways (e.g., Diels-Alder vs. click chemistry).

- Software Tools : Gaussian or COMSOL Multiphysics () to model transition states and solvent effects.

- Validation : Compare simulated outcomes with experimental kinetic data (e.g., Arrhenius plots).

Integrate ’s AI-driven automation for iterative modeling.

Q. How does steric hindrance from the but-2-yn-1-yloxy group influence the compound’s supramolecular assembly?

Methodological Answer:

- Crystallography : Grow single crystals (slow evaporation in CHCl₃/hexane) and analyze packing motifs via X-ray diffraction.

- Molecular Dynamics : Simulate intermolecular interactions (e.g., π-π stacking vs. aldehyde hydrogen bonding).

- Controlled Experiments : Co-crystallize with complementary hosts (e.g., cyclodextrins) to assess steric effects.

Cross-reference ’s structural data for baseline comparisons.

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported biological activity (e.g., enzyme inhibition) of this compound?

Methodological Answer:

- Reproducibility Checklist :

- Verify compound purity (≥98% by HPLC).

- Standardize assay conditions (buffer pH, incubation time).

- Use orthogonal assays (e.g., fluorescence quenching vs. SPR).

- Meta-Analysis : Aggregate data from multiple studies () to identify outliers or contextual factors (e.g., cell line variability).

Apply ’s bibliometric principles to assess study quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.